6-(Isopropylcarbamoyl)nicotinic acid

CAS No.:

Cat. No.: VC14349691

Molecular Formula: C10H12N2O3

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O3 |

|---|---|

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | 6-(propan-2-ylcarbamoyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H12N2O3/c1-6(2)12-9(13)8-4-3-7(5-11-8)10(14)15/h3-6H,1-2H3,(H,12,13)(H,14,15) |

| Standard InChI Key | BHXPNDHJIKIYHM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC(=O)C1=NC=C(C=C1)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

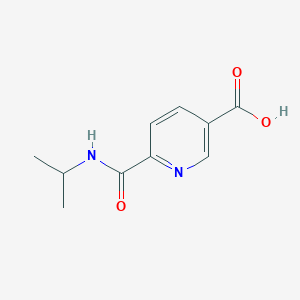

6-(Isopropylcarbamoyl)nicotinic acid (IUPAC name: 6-[(propan-2-yl)carbamoyl]pyridine-3-carboxylic acid) consists of a pyridine ring substituted with a carboxylic acid group at the third position and an isopropylcarbamoyl group at the sixth position. The molecular formula is C₁₀H₁₂N₂O₃, corresponding to a molecular weight of 208.21 g/mol. The presence of both polar (carboxylic acid, carbamoyl) and nonpolar (isopropyl) groups confers amphiphilic properties, influencing its solubility and reactivity.

Key Structural Features:

-

Pyridine Core: Aromatic heterocycle providing rigidity and electronic effects.

-

Carboxylic Acid Group: Enhances water solubility and potential for salt formation.

-

Isopropylcarbamoyl Group: Introduces steric bulk and modulates lipophilicity.

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₃ |

| Molecular Weight | 208.21 g/mol |

| LogP (Partition Coeff.) | ~1.2 (estimated) |

| Solubility in Water | Moderate (enhanced at high pH) |

| pKa (Carboxylic Acid) | ~2.5 |

| pKa (Carbamoyl NH) | ~10.5 |

Synthesis and Manufacturing Strategies

Carbamoylation of 6-Aminonicotinic Acid

A potential pathway involves the carbamoylation of 6-aminonicotinic acid. This method, described in a patent for synthesizing the nicotinyl ester of 6-aminonicotinic acid , employs a two-step process:

-

Salt Formation: Reaction of 6-aminonicotinic acid with potassium carbonate in dimethylformamide (DMF) to generate the potassium salt.

-

Nucleophilic Substitution: Treatment with an alkylating agent such as isopropyl isocyanate or isopropylcarbamoyl chloride.

While the patent utilizes 3-chloromethylpyridine hydrochloride for esterification, substituting this reagent with an isopropylcarbamoyl donor could yield the target compound. Reaction conditions (e.g., 70–90°C in DMF or water) align with standard carbamoylation protocols.

Table 2: Hypothetical Synthesis Parameters

| Parameter | Condition |

|---|---|

| Starting Material | 6-Aminonicotinic acid |

| Reagent | Isopropyl isocyanate |

| Solvent | DMF/H₂O |

| Temperature | 70–90°C |

| Catalyst | None required |

| Yield (Estimated) | 30–50% |

Minisci Reaction for Direct Functionalization

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound’s bifunctional nature (carboxylic acid and carbamoyl groups) makes it a versatile building block. Potential applications include:

-

Prodrug Development: Esterification of the carboxylic acid to improve bioavailability.

-

Peptide Mimetics: Incorporation into pseudopeptide structures targeting enzymatic active sites.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the isopropyl group or pyridine ring could optimize pharmacological properties. For instance, replacing isopropyl with cyclopropyl may enhance metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume